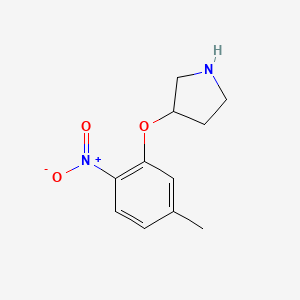

3-(5-Methyl-2-nitrophenoxy)pyrrolidine

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H14N2O3 |

|---|---|

Molecular Weight |

222.24 g/mol |

IUPAC Name |

3-(5-methyl-2-nitrophenoxy)pyrrolidine |

InChI |

InChI=1S/C11H14N2O3/c1-8-2-3-10(13(14)15)11(6-8)16-9-4-5-12-7-9/h2-3,6,9,12H,4-5,7H2,1H3 |

InChI Key |

DHAIDXRJNIWDCS-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)[N+](=O)[O-])OC2CCNC2 |

Origin of Product |

United States |

Synthetic Methodologies for the Chemical Compound

Classical Synthetic Routes to the Chemical Compound

Based on the retrosynthetic analysis, several classical methods can be employed for the synthesis of 3-(5-Methyl-2-nitrophenoxy)pyrrolidine.

The SNAr reaction is a primary method for forming aryl ethers when the aromatic ring is sufficiently electron-deficient. nih.govscranton.edu The presence of a nitro group ortho to the leaving group in the precursor, 2-halo-4-methyl-1-nitrobenzene, strongly facilitates this reaction pathway.

The general mechanism involves two steps:

Nucleophilic attack by the alkoxide of 3-hydroxypyrrolidine on the carbon atom bearing the leaving group, forming a resonance-stabilized Meisenheimer complex.

Elimination of the leaving group (halide ion) to restore the aromaticity of the ring, yielding the final ether product.

To facilitate the reaction, a base is required to deprotonate the hydroxyl group of 3-hydroxypyrrolidine, thereby increasing its nucleophilicity.

Typical Reaction Conditions:

Nucleophile: 3-Hydroxypyrrolidine (often protected, e.g., N-Boc-3-hydroxypyrrolidine, to prevent side reactions involving the nitrogen atom).

Electrophile: 2-Fluoro-4-methyl-1-nitrobenzene.

Base: A non-nucleophilic base such as sodium hydride (NaH), potassium carbonate (K₂CO₃), or potassium tert-butoxide (KOtBu).

Solvent: A polar aprotic solvent like dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), or tetrahydrofuran (B95107) (THF).

Temperature: The reaction may be conducted at room temperature or require heating, depending on the reactivity of the specific substrates.

Table 2: Components for SNAr Synthesis

| Component | Example | Function |

|---|---|---|

| Pyrrolidine (B122466) Precursor | N-Boc-3-hydroxypyrrolidine | Provides the nucleophilic oxygen |

| Aromatic Precursor | 2-Fluoro-4-methyl-1-nitrobenzene | Electrophilic aromatic substrate |

| Base | Sodium Hydride (NaH) | Deprotonates the alcohol |

Mitsunobu Reaction Protocols for Ether Formation

The Mitsunobu reaction is a powerful and versatile method for forming ethers from an alcohol and a pronucleophile, such as a phenol, under mild, neutral conditions. wikipedia.orgorganic-chemistry.org This reaction is particularly useful when SNAr conditions are too harsh or lead to side products. It proceeds with a clean inversion of stereochemistry at the alcohol's chiral center, which is a key advantage in stereoselective synthesis. organic-chemistry.orgnih.gov

The reaction involves the activation of the hydroxyl group of 3-hydroxypyrrolidine by a combination of a phosphine (B1218219) (typically triphenylphosphine, PPh₃) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD). wikipedia.orgnii.ac.jp The resulting oxyphosphonium salt is an excellent leaving group, which is then displaced by the phenoxide of 5-methyl-2-nitrophenol (B1361083) in an SN2 fashion.

Typical Reaction Conditions:

Alcohol: N-Boc-3-hydroxypyrrolidine.

Pronucleophile: 5-Methyl-2-nitrophenol.

Reagents: Triphenylphosphine (PPh₃) and Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD).

Solvent: Anhydrous solvents such as tetrahydrofuran (THF) or toluene.

Temperature: Typically carried out at low temperatures (e.g., 0 °C) initially, then allowed to warm to room temperature.

Table 3: Reagents for Mitsunobu Reaction

| Reagent | Abbreviation | Function |

|---|---|---|

| Triphenylphosphine | PPh₃ | Activates the alcohol by forming an oxyphosphonium salt |

| Diethyl azodicarboxylate | DEAD | Oxidizing agent that facilitates the formation of the PPh₃-alcohol adduct |

| 5-Methyl-2-nitrophenol | - | Acidic pronucleophile that displaces the activated alcohol |

Multi-Step Synthesis from Readily Available Starting Materials

The precursors identified in the retrosynthetic analysis can themselves be prepared through established multi-step synthetic sequences if not commercially available.

Synthesis of 5-Methyl-2-nitrophenol: A common route starts from p-cresol (B1678582) (4-methylphenol). Nitration of p-cresol using a nitrating agent (e.g., nitric acid in sulfuric acid or acetic acid) typically yields 4-methyl-2-nitrophenol as the major product due to the ortho-directing effect of the hydroxyl group. The methyl group further reinforces this regioselectivity. It is important to note that the target compound's aromatic portion is 5-methyl-2-nitrophenoxy, which corresponds to the precursor 4-methyl-2-nitrophenol.

Synthesis of N-Boc-3-hydroxypyrrolidine: While 3-hydroxypyrrolidine is commercially available, its synthesis can be achieved from various precursors. For instance, it can be prepared from L-glutamic acid or malic acid through multi-step sequences involving cyclization and reduction steps. The protection of the pyrrolidine nitrogen with a tert-butoxycarbonyl (Boc) group is a standard procedure, typically achieved by reacting 3-hydroxypyrrolidine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base like triethylamine. This protection prevents the secondary amine from acting as a competing nucleophile during the subsequent ether formation step.

Advanced and Sustainable Synthetic Approaches for the Chemical Compound

Modern synthetic chemistry emphasizes the development of methods that are not only efficient but also environmentally benign and adaptable to new technologies. For the synthesis of this compound, this involves exploring catalytic systems, green chemistry principles, and continuous processing technologies.

The formation of the ether bond in this compound is a nucleophilic substitution reaction. While the classic Williamson ether synthesis is often base-mediated rather than truly catalytic, modern cross-coupling strategies offer catalytic alternatives for forming C-O bonds. For instance, copper-catalyzed Ullmann-type reactions are used for the formation of aryl ethers. In the context of synthesizing the target compound, this would involve coupling 3-hydroxypyrrolidine with a halogenated precursor like 2-bromo-4-methyl-1-nitrobenzene.

Palladium-catalyzed reactions have also revolutionized the functionalization of heterocyclic cores. While often used for C-C or C-N bond formation, palladium catalysis can be applied to create 3-substituted pyrrolidines. nih.gov For the specific C-O bond in the target molecule, catalytic systems can enhance reaction efficiency, lower required temperatures, and improve yields compared to non-catalytic methods.

| Catalyst System | Reactants | Typical Conditions | Advantage |

| Copper(I) Iodide / L-proline | 3-Hydroxypyrrolidine, 2-Bromo-4-methyl-1-nitrobenzene | Base (e.g., K₂CO₃), Solvent (e.g., DMSO), 100-140 °C | Good for coupling with aryl halides, relatively inexpensive catalyst. |

| Pd(OAc)₂ / Buchwald Ligand | 3-Hydroxypyrrolidine, 2-Bromo-4-methyl-1-nitrobenzene | Base (e.g., Cs₂CO₃), Solvent (e.g., Toluene), 80-110 °C | High efficiency and broad substrate scope, but catalyst can be expensive. |

| Phase-Transfer Catalyst (e.g., TBAB) | 3-Hydroxypyrrolidine, 1-Fluoro-5-methyl-2-nitrobenzene | Aqueous NaOH / Organic Solvent | Facilitates reaction in biphasic systems, aligning with green chemistry principles. researchgate.netfrancis-press.com |

This table presents hypothetical catalytic systems for the synthesis of 3-aryloxypyrrolidines, based on established C-O coupling methodologies.

Green chemistry aims to reduce the environmental impact of chemical processes. Applying these principles to the synthesis of this compound involves several considerations:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. The Williamson ether synthesis generally has good atom economy, with the main byproduct being a salt.

Use of Safer Solvents: Traditional syntheses of this type often use polar aprotic solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). wikipedia.org Green approaches favor less toxic and more sustainable alternatives such as acetonitrile, or even water. wikipedia.orgaiche.org

Catalysis: Employing catalysts (as discussed in 2.3.1) in small amounts is preferable to using stoichiometric reagents.

Use of Renewable Feedstocks: While not always directly applicable to this specific synthesis, the principle encourages sourcing starting materials from renewable sources.

A particularly green approach is the use of aqueous media with a phase-transfer catalyst. researchgate.net This avoids volatile organic solvents and can simplify product workup.

| Principle | Traditional Approach | Green Alternative |

| Solvent | N,N-Dimethylformamide (DMF) | Water, Acetonitrile, or solvent-free conditions chemicalbook.com |

| Base | Sodium Hydride (NaH) | Potassium Carbonate (K₂CO₃), a milder and safer base wikipedia.org |

| Energy | Conventional heating for 1-8 hours wikipedia.org | Microwave irradiation for several minutes chemicalbook.com |

| Catalysis | Stoichiometric base | Phase-transfer catalyst in a biphasic system researchgate.net |

This interactive table compares traditional and green approaches to Williamson ether synthesis.

Flow chemistry, where reactions are run in a continuously flowing stream rather than in a batch-wise fashion, offers significant advantages for the synthesis of this compound. This technology allows for precise control over reaction parameters like temperature, pressure, and mixing, leading to improved safety, consistency, and scalability. durham.ac.uk

A hypothetical flow setup for this synthesis would involve pumping solutions of the deprotonated 3-hydroxypyrrolidine and 1-fluoro-5-methyl-2-nitrobenzene through separate inlets into a mixing unit. The combined stream would then pass through a heated reactor coil for a specific residence time to allow the reaction to complete. durham.ac.uknih.gov

Advantages of Flow Synthesis:

Enhanced Safety: Small reaction volumes minimize the risk associated with exothermic reactions or handling hazardous reagents. The synthesis of nitrated compounds, in particular, benefits from the superior temperature control offered by flow reactors. durham.ac.uk

Improved Control and Reproducibility: Precise control over temperature and residence time leads to more consistent product quality and yield.

Scalability: Production can be easily scaled up by running the system for longer periods or by using parallel reactors, avoiding the challenges of scaling up batch reactions.

Integration of Workup: In-line purification modules, such as scavenger resins or liquid-liquid extraction units, can be integrated into the flow path to enable a continuous process from reactants to purified product. durham.ac.uk

Purification and Isolation Techniques for the Chemical Compound

Following the synthesis of this compound, a robust purification strategy is essential to isolate the target compound from unreacted starting materials, catalyst residues, ligand, base, and any reaction byproducts. A multi-step approach combining different techniques is often employed to achieve high purity.

Chromatographic Separations (Column, Flash, HPLC)

Chromatography is a cornerstone of purification in organic synthesis, separating compounds based on their differential partitioning between a stationary phase and a mobile phase.

Column and Flash Chromatography: For routine laboratory purification, flash column chromatography is the most common method. The crude reaction mixture is loaded onto a column packed with a stationary phase, typically silica (B1680970) gel. A solvent system (mobile phase) of appropriate polarity is then passed through the column. Given the structure of this compound, which contains a polar nitro group and a basic pyrrolidine ring, a solvent system such as a mixture of ethyl acetate (B1210297) and hexanes would likely be effective. The separation relies on the different affinities of the components in the crude mixture for the silica surface; more polar compounds elute more slowly.

High-Performance Liquid Chromatography (HPLC): For achieving very high purity (>99%) or for separating closely related isomers (e.g., positional isomers if the starting materials were not isomerically pure), HPLC is the preferred method. walshmedicalmedia.com Reversed-phase HPLC (RP-HPLC), using a nonpolar stationary phase (like C18) and a polar mobile phase (such as acetonitrile/water or methanol/water), is a powerful technique for purifying polar organic molecules. walshmedicalmedia.com The separation of positional isomers, which can be a challenge, is often achievable with HPLC. chromforum.org Chiral HPLC, utilizing a chiral stationary phase, would be necessary if the synthesis started from a racemic mixture of 3-hydroxypyrrolidine and the separation of enantiomers is required. nih.gov

Crystallization and Recrystallization Protocols

Crystallization is a highly effective technique for purifying solid organic compounds. If this compound is a stable solid at room temperature, recrystallization can be an excellent final purification step to remove trace impurities and obtain a crystalline product.

The general protocol involves:

Solvent Selection: Identifying a suitable solvent or solvent pair is critical. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures, while impurities should remain soluble at low temperatures or be insoluble at high temperatures. Solvents like ethanol, isopropanol, or ethyl acetate could be suitable candidates.

Dissolution: The crude solid is dissolved in the minimum amount of the hot solvent to form a saturated solution.

Cooling: The solution is allowed to cool slowly and undisturbed. As the temperature decreases, the solubility of the compound drops, leading to the formation of pure crystals.

Isolation: The purified crystals are collected by filtration, washed with a small amount of cold solvent to remove any adhering impurities, and then dried under vacuum.

While often more efficient than chromatography for large quantities, developing a successful recrystallization protocol can be time-consuming. walshmedicalmedia.com

Membrane-Based Separation Technologies

For larger-scale industrial applications, membrane-based separations, particularly organic solvent nanofiltration (OSN), are emerging as an energy-efficient alternative to traditional methods like distillation and chromatography. mssincorporated.com This technology separates molecules based on size and shape. aquaenergyexpo.com

In the context of producing this compound, OSN could be applied to:

Catalyst Removal: After the reaction, a nanofiltration membrane could be used to separate the higher molecular weight product from the smaller copper catalyst and ligand complexes.

Solvent Exchange: Membranes can be used to exchange the reaction solvent (e.g., a high-boiling solvent like DMF) for a different solvent more suitable for crystallization or subsequent reaction steps.

Impurity Removal: Microporous membranes have been developed specifically for purifying organic solutions containing nitrogen heterocycles, demonstrating their potential for removing small molecular weight impurities. researchgate.net

Membrane filtration operates on the principle of applying pressure across a semi-permeable membrane, allowing the solvent and smaller molecules to pass through while retaining larger molecules. mssincorporated.commrwa.com The choice of membrane material (e.g., polyimide, polyarylate) and its molecular weight cut-off (MWCO) are tailored to the specific separation task. researchgate.netmdpi.com

Advanced Spectroscopic and Structural Characterization of the Chemical Compound

Nuclear Magnetic Resonance (NMR) Spectroscopy of the Chemical Compound

NMR spectroscopy stands as a cornerstone technique for the structural determination of organic compounds in solution. Through a strategic combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments, it is possible to achieve unambiguous assignment of all proton and carbon signals, which in turn reveals the molecule's connectivity, stereochemistry, and conformational dynamics.

1D NMR (¹H, ¹³C, ¹⁵N) for Structural Assignment

¹H NMR Spectroscopy: The ¹H NMR spectrum of 3-(5-Methyl-2-nitrophenoxy)pyrrolidine is anticipated to display characteristic signals corresponding to the protons of the pyrrolidine (B122466) ring and the substituted aromatic moiety. The electronic environment dictates the chemical shift of each proton. Protons on the pyrrolidine ring proximate to the nitrogen and oxygen atoms are expected to be deshielded and thus shifted downfield. The aromatic protons will resonate in the characteristic aromatic region of the spectrum, and their coupling patterns will be indicative of the substitution pattern on the phenyl ring.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum will feature a distinct signal for each chemically unique carbon atom within the molecule. The carbon atoms of the pyrrolidine ring are expected to appear in the aliphatic region, whereas the carbons of the nitrophenyl group will be observed in the aromatic region. The electron-withdrawing nitro group and the ether linkage are expected to induce a significant downfield shift for the aromatic carbons to which they are attached.

¹⁵N NMR Spectroscopy: Although a less frequently utilized technique, ¹⁵N NMR spectroscopy can provide valuable information by distinguishing between the two unique nitrogen environments present in the molecule: the amine nitrogen of the pyrrolidine ring and the nitrogen of the nitro functional group. The distinct chemical shifts would serve as confirmation of these two different nitrogen-containing moieties.

Predicted ¹H and ¹³C NMR Data: In the absence of direct experimental data, a predicted NMR dataset has been constructed based on established chemical shift principles and data from analogous structures. chemicalbook.comspectrabase.comspectrabase.comchemicalbook.com

| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic Ring | ||

| C1' | - | ~150 |

| C2' | - | ~140 |

| C3' | ~7.5 (d) | ~125 |

| C4' | ~7.0 (dd) | ~120 |

| C5' | - | ~138 |

| C6' | ~7.2 (d) | ~115 |

| CH₃ | ~2.4 (s) | ~20 |

| Pyrrolidine Ring | ||

| C2 | ~3.4-3.6 (m) | ~50 |

| C3 | ~4.8-5.0 (m) | ~75 |

| C4 | ~2.0-2.2 (m) | ~30 |

| C5 | ~3.2-3.4 (m) | ~55 |

| NH | (broad signal) | - |

Note: Chemical shifts are approximations and would be referenced against a standard such as Tetramethylsilane (TMS). Signal multiplicities are denoted as s (singlet), d (doublet), dd (doublet of doublets), and m (multiplet).

2D NMR (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

To corroborate the assignments from 1D NMR spectra and to delineate the molecular connectivity and stereochemistry, a series of 2D NMR experiments are indispensable. jst-ud.vnrsc.org

COSY (Correlation Spectroscopy): This experiment would map out the proton-proton coupling networks. It would be instrumental in tracing the connectivity of the protons within the pyrrolidine ring (from H2 to H5) and in confirming the coupling relationships between the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals to their directly bonded carbon atoms. It would facilitate the definitive assignment of the carbon signals for both the pyrrolidine and aromatic rings, leveraging the assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment identifies correlations between protons and carbons that are separated by two or three bonds. HMBC is pivotal for piecing together the different structural fragments of the molecule. For instance, a correlation between the proton at position C3 of the pyrrolidine ring and the aromatic carbon C1' would provide unequivocal evidence for the ether linkage.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects through-space interactions between protons that are in close proximity, which is crucial for elucidating the molecule's stereochemistry and preferred conformation. mdpi.com NOESY could, for example, help to ascertain the relative spatial orientation of the nitrophenyl group with respect to the pyrrolidine ring.

Dynamic NMR Studies for Conformational Analysis of the Chemical Compound

The structure of this compound possesses inherent conformational flexibility, primarily due to the puckering of the pyrrolidine ring and the rotation about the C-O-C ether bond. Dynamic NMR studies, which involve acquiring NMR spectra over a range of temperatures, can offer significant insights into these dynamic processes. copernicus.orgunibas.it

By lowering the temperature, the rate of interconversion between different conformers may decrease to a point where it becomes slow on the NMR timescale, potentially allowing for the observation of distinct signals for individual conformers. The analysis of spectral changes as a function of temperature can enable the determination of the energy barriers associated with these conformational transitions. unibas.it

Mass Spectrometry (MS) of the Chemical Compound

Mass spectrometry is a fundamental analytical technique used to ascertain the molecular weight and elemental composition of a compound. It also provides structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry is employed to accurately measure the mass of the molecular ion of this compound. The compound's molecular formula, C₁₁H₁₄N₂O₃, corresponds to a monoisotopic mass of 222.1004 g/mol . HRMS is capable of measuring this mass with a high degree of accuracy (typically within 5 parts per million), which serves to confirm the elemental composition and exclude other potential molecular formulas with the same nominal mass. nih.govnih.gov

| Ion | Calculated Exact Mass | Observed Exact Mass |

|---|---|---|

| [M+H]⁺ | 223.1077 | Within 5 ppm of calculated |

| [M+Na]⁺ | 245.0897 | Within 5 ppm of calculated |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem mass spectrometry (MS/MS) involves the isolation of the molecular ion, followed by its fragmentation to generate a series of product ions. The resulting fragmentation pattern acts as a molecular fingerprint, which can be used to corroborate the proposed structure. researchgate.netresearchgate.netnih.gov

For this compound, several characteristic fragmentation pathways can be anticipated:

Ether Bond Cleavage: The scission of the ether linkage could result in the formation of ions corresponding to the nitrophenoxy and the pyrrolidine fragments.

Pyrrolidine Ring Fragmentation: The pyrrolidine ring is known to undergo characteristic ring-opening and fragmentation reactions, often initiated at the nitrogen atom. psu.edu

Loss of the Nitro Group: The nitro group (NO₂) can be eliminated as a neutral species.

A probable fragmentation pathway could involve the initial cleavage of the C-O ether bond, yielding a charged nitrophenoxy radical and a pyrrolidinyl cation, or the reverse. Subsequent fragmentation of these primary product ions would then give rise to the full MS/MS spectrum.

An article on the advanced spectroscopic and structural characterization of the chemical compound This compound cannot be generated at this time. A comprehensive search for scientific literature and data pertaining to this specific compound has yielded no results for the requested analytical techniques.

There is no available information in published databases or research articles regarding the Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS), Infrared (IR) spectroscopy, Raman spectroscopy, or X-ray crystallography of this compound. Consequently, the creation of a scientifically accurate and verifiable article that adheres to the user's specified outline and content requirements is not possible.

To provide the requested detailed analysis, including data tables and research findings for the specified subsections, experimental data from these analytical methods would be required. In the absence of such data, any attempt to generate the article would result in speculation or the presentation of information for unrelated compounds, which would not meet the stringent requirements for scientific accuracy and focus on the sole chemical compound of interest.

Due to the absence of specific experimental data for the chiroptical properties, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), of the chemical compound "this compound" in the available scientific literature, it is not possible to generate a detailed and scientifically accurate article that strictly adheres to the provided outline and includes specific research findings and data tables for this particular molecule.

An article on this subject would require experimental data from spectroscopic analyses of "this compound," which could not be located through extensive searches of scholarly databases. Constructing an article without this data would necessitate speculation based on the properties of related but distinct compounds, which would not meet the required standards of scientific accuracy and specificity for the target molecule. Therefore, the requested article cannot be produced at this time.

Chemical Reactivity and Derivatization Studies of the Chemical Compound

Reactions of the Pyrrolidine (B122466) Nitrogen Atom

The lone pair of electrons on the nitrogen atom of the pyrrolidine ring makes it a nucleophilic and basic center, readily participating in a variety of chemical reactions.

The secondary amine of the pyrrolidine ring can be readily functionalized through N-alkylation and N-acylation reactions.

N-Alkylation involves the reaction of the pyrrolidine nitrogen with an alkyl halide or a similar electrophilic alkylating agent. This reaction typically proceeds via an SN2 mechanism, leading to the formation of a tertiary amine. The choice of solvent and base is crucial for the successful execution of these reactions. A variety of alkyl groups can be introduced, allowing for the synthesis of a diverse library of N-substituted derivatives.

N-Acylation is another important transformation of the pyrrolidine nitrogen, where it reacts with acylating agents such as acid chlorides, anhydrides, or activated esters to form the corresponding N-acylpyrrolidine (an amide). arkat-usa.org These reactions are often carried out in the presence of a base to neutralize the acid byproduct. N-acylation is a common strategy in medicinal chemistry to modify the properties of a lead compound. For instance, the N-acylation of sulfonamides has been explored as a prodrug strategy. nih.gov

Table 1: Examples of N-Alkylation and N-Acylation Reactions on Pyrrolidine Derivatives

| Starting Material | Reagent | Product | Reaction Type |

|---|---|---|---|

| Pyrrolidine | Methyl iodide | N-Methylpyrrolidine | N-Alkylation |

| Pyrrolidine | Acetyl chloride | N-Acetylpyrrolidine | N-Acylation |

| 3-Hydroxypyrrolidine | Benzyl bromide | N-Benzyl-3-hydroxypyrrolidine | N-Alkylation |

| 3-Hydroxypyrrolidine | Acetic anhydride | N-Acetyl-3-hydroxypyrrolidine | N-Acylation |

As a secondary amine, the pyrrolidine nitrogen is basic and readily reacts with acids to form ammonium (B1175870) salts. wikipedia.org This property is often utilized in the purification and handling of pyrrolidine-containing compounds, as the resulting salts are typically crystalline solids with well-defined melting points. The formation of a salt can also be used to improve the aqueous solubility of the compound.

The nitrogen atom of the pyrrolidine ring can also act as a ligand, coordinating to various metal ions to form metal complexes. researchgate.netescholarship.org The ability of pyrrolidine derivatives to form stable complexes with transition metals has been explored in the development of new catalysts and materials. The geometry and stability of these complexes depend on the nature of the metal ion, the other ligands present, and the steric and electronic properties of the pyrrolidine derivative.

The pyrrolidine ring is a saturated heterocycle and is generally resistant to reduction under typical conditions. However, the nitrogen atom can undergo oxidation. The oxidation of secondary amines can lead to a variety of products depending on the oxidizing agent and reaction conditions. uomustansiriyah.edu.iqbritannica.com For instance, the electrochemical oxidation of functionalized pyrrolidines has been shown to yield the corresponding pyrrolidinones (lactams) in a selective manner. organic-chemistry.orgacs.orgacs.orgnih.govsemanticscholar.org This transformation, often mediated by aminoxyl radicals, provides a valuable method for the introduction of a carbonyl group into the pyrrolidine ring. acs.org The oxidation of secondary amines can also lead to the formation of hydroxylamines or nitrones. uomustansiriyah.edu.iq

The reduction of the pyrrolidine ring itself is a challenging transformation due to its saturated nature. Harsh conditions, such as high-pressure hydrogenation with specific catalysts, would be required to cleave the ring system, and such reactions are generally not synthetically useful for derivatization.

Reactions of the Nitroaromatic Ring

The nitroaromatic portion of 3-(5-Methyl-2-nitrophenoxy)pyrrolidine is rich in chemical reactivity, primarily centered around the nitro group and the aromatic ring itself.

The reduction of the nitro group is one of the most important transformations of nitroaromatic compounds. wikipedia.orgmasterorganicchemistry.com The nitro group can be reduced to a variety of functional groups, with the most common product being the corresponding primary amine. This transformation is of great significance as it converts a strongly electron-withdrawing group into a strongly electron-donating group, thereby dramatically altering the electronic properties of the aromatic ring.

A wide range of reducing agents can be employed for this purpose. wikipedia.org Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel is a common and efficient method. masterorganicchemistry.com Metal-based reductions in acidic media, such as with tin (Sn), iron (Fe), or zinc (Zn) in the presence of hydrochloric acid, are also widely used. masterorganicchemistry.com Milder reducing agents like sodium dithionite (Na₂S₂O₄) or tin(II) chloride (SnCl₂) can also be effective. researchgate.net The choice of the reducing agent is often dictated by the presence of other functional groups in the molecule that might also be susceptible to reduction. In the case of this compound, the ether linkage is generally stable to most conditions used for nitro group reduction. researchgate.net

Partial reduction of the nitro group can also be achieved, leading to the formation of nitroso or hydroxylamine derivatives. mdpi.com

Table 2: Common Reagents for the Reduction of Aromatic Nitro Groups

| Reagent | Product | Conditions |

|---|---|---|

| H₂, Pd/C | Amine | Catalytic hydrogenation |

| Fe, HCl | Amine | Metal in acid |

| SnCl₂, HCl | Amine | Metal salt in acid |

| Na₂S₂O₄ | Amine | Mild reducing agent |

| Zn, NH₄Cl | Hydroxylamine | Metal in neutral media |

The aromatic ring of this compound is subject to electrophilic aromatic substitution reactions. The regioselectivity of these reactions is governed by the directing effects of the substituents already present on the ring: the 5-methyl group, the 2-nitro group, and the 3-pyrrolidinoxy group.

The hydroxyl group of a phenol is a strongly activating, ortho-, para-directing group. byjus.com In the subject molecule, this is an ether linkage, which is also an activating, ortho-, para-director. The methyl group is a weakly activating, ortho-, para-directing group. libretexts.org Conversely, the nitro group is a strongly deactivating, meta-directing group. masterorganicchemistry.com

In this compound, the positions on the aromatic ring are influenced by these groups as follows:

Position 1 (bearing the pyrrolidinoxy group): Substituted.

Position 2 (bearing the nitro group): Substituted.

Position 3: Ortho to the nitro group (deactivated) and meta to the pyrrolidinoxy and methyl groups.

Position 4: Para to the pyrrolidinoxy group (activated) and ortho to the methyl group (activated). This position is also meta to the nitro group.

Position 5 (bearing the methyl group): Substituted.

Position 6: Ortho to the pyrrolidinoxy group (activated) and meta to the methyl group. This position is also ortho to the nitro group (deactivated).

Considering the combined effects, the pyrrolidinoxy and methyl groups strongly activate the ring towards electrophilic attack, particularly at the positions ortho and para to them. The nitro group strongly deactivates the ring, especially at the positions ortho and para to it. Therefore, electrophilic substitution is most likely to occur at the position that is activated by the electron-donating groups and least deactivated by the electron-withdrawing group.

Position 4 is para to the activating pyrrolidinoxy group and ortho to the activating methyl group, making it the most electron-rich and sterically accessible position for an incoming electrophile. Position 6 is ortho to the activating pyrrolidinoxy group but is also ortho to the deactivating nitro group, which would likely disfavor substitution at this site. Therefore, electrophilic aromatic substitution reactions, such as nitration, halogenation, or Friedel-Crafts reactions, are predicted to occur predominantly at position 4 of the aromatic ring. For example, nitration of 2-methyl-5-nitrophenol is expected to introduce a second nitro group. stackexchange.com

Nucleophilic Aromatic Substitution on the Nitro-Substituted Ring

The presence of a nitro group on the aromatic ring of this compound significantly influences its reactivity, rendering it susceptible to nucleophilic aromatic substitution (SNAr) reactions. The strongly electron-withdrawing nature of the nitro group activates the ring towards attack by nucleophiles, particularly at the positions ortho and para to it. wikipedia.orgmasterorganicchemistry.com In this specific molecule, the nitro group is at the 2-position, making the ortho (position 3, occupied by the pyrrolidinoxy group) and para (position 5, occupied by the methyl group) positions activated. However, substitution is most likely to occur at the position bearing a suitable leaving group. In the absence of other leaving groups, the pyrrolidinoxy group itself could potentially be displaced, although this would require harsh conditions.

More commonly, derivatization via SNAr would be explored on analogs of this compound where a halogen is present on the ring, typically ortho or para to the nitro group. For the parent compound, reactions with strong nucleophiles could potentially lead to the formation of a Meisenheimer complex, a resonance-stabilized intermediate characteristic of SNAr reactions. wikipedia.org

| Nucleophile | Reagent Example | Potential Product | Reaction Conditions |

| Methoxide | Sodium methoxide | This compound (no reaction) or displacement of the pyrrolidinoxy group under forcing conditions | High temperature, polar aprotic solvent |

| Amine | Ammonia, primary/secondary amines | Displacement of the pyrrolidinoxy group to form a nitroaniline derivative | High pressure and temperature |

| Thiolate | Sodium thiophenoxide | Displacement of the pyrrolidinoxy group to form a thioether | Polar aprotic solvent |

Reactions of the Phenoxy Ether Linkage

Cleavage of the Ether Bond

The phenoxy ether linkage in this compound is generally stable but can be cleaved under specific and often harsh conditions. The most common method for the cleavage of aryl ethers is treatment with strong acids, such as hydroiodic acid (HI) or hydrobromic acid (HBr). youtube.com The reaction proceeds by protonation of the ether oxygen, followed by nucleophilic attack of the halide ion on the less sterically hindered carbon. In this case, the attack would occur at the C3 of the pyrrolidine ring, leading to the formation of 5-methyl-2-nitrophenol (B1361083) and 3-halopyrrolidine.

Alternative reagents for ether cleavage include strong Lewis acids like boron tribromide (BBr3). This reagent is particularly effective for cleaving aryl methyl ethers but can also be applied to other aryl ethers.

| Reagent | Expected Products | Typical Conditions |

| Hydroiodic acid (HI) | 5-Methyl-2-nitrophenol and 3-iodopyrrolidine | Reflux in concentrated HI |

| Hydrobromic acid (HBr) | 5-Methyl-2-nitrophenol and 3-bromopyrrolidine | Reflux in concentrated HBr |

| Boron tribromide (BBr3) | 5-Methyl-2-nitrophenol and 3-bromopyrrolidine | Inert solvent (e.g., CH2Cl2), low temperature to room temperature |

Rearrangement Reactions Involving the Ether Linkage

Aryl ethers are known to undergo rearrangement reactions, with the Claisen rearrangement being a prominent example for allyl aryl ethers. libretexts.org However, for this compound, which is a simple alkyl aryl ether, the classic Claisen rearrangement is not applicable as it requires an allyl group attached to the ether oxygen.

Other potential rearrangements, such as the Fries rearrangement, which involves the conversion of a phenolic ester to a hydroxy aryl ketone, are also not directly applicable to this ether. wiley-vch.de While some rearrangements of phenyl ethers in the presence of strong acids have been reported, these are generally not high-yielding or synthetically useful transformations for this particular substitution pattern. acs.org

Stereochemical Transformations and Control for the Chemical Compound

Enantioselective Synthesis of the Chemical Compound

The pyrrolidine ring in this compound contains a stereocenter at the C3 position. The enantioselective synthesis of this compound would therefore be a key consideration for its potential applications. Several strategies can be envisioned for the stereocontrolled synthesis of 3-substituted pyrrolidines.

One common approach involves the asymmetric [3+2] cycloaddition of an azomethine ylide with an appropriate dipolarophile. researchgate.net Alternatively, the enantioselective synthesis could be achieved through the asymmetric reduction of a corresponding pyrroline precursor or through the enzymatic resolution of a racemic mixture of the final compound or a synthetic intermediate. Another powerful method is the palladium-catalyzed hydroarylation of N-acyl pyrrolines. chemrxiv.org

A plausible synthetic route could involve the nucleophilic substitution of a chiral 3-hydroxypyrrolidine derivative with 2-fluoro-4-methyl-1-nitrobenzene. The chirality would be introduced through the use of an enantiomerically pure starting material.

| Method | Catalyst/Chiral Auxiliary | Expected Enantiomeric Excess (e.e.) |

| Asymmetric [3+2] Cycloaddition | Chiral phosphoramidite ligands with a metal catalyst (e.g., Pd) | >90% |

| Enantioselective Hydroarylation | Chiral palladium complexes | High e.e. |

| Kinetic Resolution | Lipase-catalyzed acylation | Can approach >99% for one enantiomer |

Diastereoselective Reactions Involving the Pyrrolidine Stereocenter

With a pre-existing stereocenter at C3, any subsequent reactions that introduce a new stereocenter on the pyrrolidine ring have the potential to be diastereoselective. For instance, functionalization of the pyrrolidine nitrogen followed by reactions at the C2 or C5 positions could lead to the formation of diastereomers.

The stereocenter at C3 can direct the approach of reagents, leading to a preference for the formation of one diastereomer over the other. The degree of diastereoselectivity would depend on the nature of the reaction, the reagents used, and the reaction conditions. For example, the diastereoselective synthesis of 2,5-disubstituted pyrrolidines can be achieved through various catalytic methods. nih.govorganic-chemistry.org

| Reaction Type | Reagent/Catalyst | Expected Diastereomeric Ratio (d.r.) |

| Alkylation at C2 | N-protection followed by lithiation and reaction with an electrophile | Dependent on the directing group and electrophile |

| Cycloaddition to a C2-C3 double bond (in a pyrroline precursor) | Peracid for epoxidation | High d.r. due to steric hindrance from the C3 substituent |

| Catalytic C-H Amination | Iron dipyrrinato complex | Can achieve high diastereoselectivity for 2,5-disubstitution nih.gov |

Conformational Dynamics and Inversion Barriers

The conformational landscape of this compound is primarily dictated by the puckering of the five-membered pyrrolidine ring and the rotational freedom around the C-O-C ether linkage. The pyrrolidine ring is not planar and exists in a dynamic equilibrium between various envelope and twisted conformations. In these conformations, the substituents can occupy either pseudo-axial or pseudo-equatorial positions. The energetically preferred conformation is influenced by steric and electronic interactions between the substituents.

For N-substituted pyrrolidines, computational studies have been employed to determine the lowest energy conformers. researchgate.net The relative populations of these conformers can be estimated using thermodynamic calculations, such as the Boltzmann weighting factor. researchgate.net Experimental techniques like Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable for studying these dynamics. For instance, in-depth NMR studies, including variable temperature experiments, can provide information on the energy barriers associated with nitrogen inversion within the pyrrolidine moiety. nih.gov The interconversion between different ring puckers and the rotation around the C-O bond are typically low-energy processes, leading to a complex but rapidly equilibrating system at room temperature.

The presence of the bulky and electron-withdrawing 5-methyl-2-nitrophenoxy group at the 3-position significantly influences the conformational preference of the pyrrolidine ring. Steric hindrance between this group and the substituents on the nitrogen atom or other positions of the pyrrolidine ring will play a crucial role in determining the dominant conformer. Theoretical and NMR conformational studies on related β-proline oligopeptides, which contain pyrrolidine units, have shown that three main factors control their structural diversity: the conformation of the pyrrolidine ring, the Z/E isomerism of amide bonds, and hindered rotation around certain dihedral angles. frontiersin.org For this compound, the key dihedral angles would be those defining the orientation of the aryloxy group relative to the pyrrolidine ring. The energy barrier for the transition between different isomers can be calculated from analysis of 1H line shapes in NMR spectra at varying temperatures. frontiersin.org

Synthesis and Characterization of Analogues and Derivatives of the Chemical Compound

The synthesis of analogues and derivatives of this compound can be approached through systematic modifications of its core components: the aryl moiety, the pyrrolidine ring, and the linking ether group. Such modifications are crucial in structure-activity relationship (SAR) studies to understand how chemical structure relates to pharmacological activity. nih.govnih.gov

Systematic Modification of the Aryl Moiety

The 5-methyl-2-nitrophenoxy group offers several avenues for chemical modification. The nitro group is a versatile functional group that can be readily transformed into other functionalities.

A primary and highly useful transformation is the reduction of the nitro group to an amine. This conversion is a cornerstone of synthetic organic chemistry and can be achieved using a variety of reagents. wikipedia.org Common methods include catalytic hydrogenation with reagents like palladium on carbon (Pd/C) or Raney nickel. commonorganicchemistry.comresearchgate.net Chemical reducing agents such as tin(II) chloride (SnCl2), iron (Fe) in acidic media, or zinc (Zn) are also effective and can offer chemoselectivity in the presence of other reducible functional groups. commonorganicchemistry.com The resulting amino group can then serve as a handle for a wide array of subsequent derivatizations, including acylation, alkylation, sulfonylation, and diazotization followed by substitution.

Another key reaction is nucleophilic aromatic substitution (SNAr) . The nitro group is a strong electron-withdrawing group, which activates the aromatic ring towards attack by nucleophiles. pharmdguru.com This allows for the displacement of the nitro group or other leaving groups on the ring by various nucleophiles. Computational studies on the SNAr of substituted nitrothiophenes with pyrrolidine have shown that the reaction proceeds via a stepwise addition-elimination mechanism. nih.govnih.govresearchgate.net The rate and feasibility of such substitutions are highly dependent on the nature and position of other substituents on the aromatic ring.

Further modifications can include electrophilic aromatic substitution on the phenyl ring, although the deactivating effect of the nitro group will direct incoming electrophiles to the meta position relative to the nitro group. Halogenation, nitration, and sulfonation are potential reactions, with the reaction conditions needing careful control.

| Modification of Aryl Moiety | Reagents and Conditions | Resulting Functional Group |

| Nitro Group Reduction | H2, Pd/C; Fe/HCl; SnCl2 | Amine (-NH2) |

| Nucleophilic Aromatic Substitution | Nucleophile (e.g., R-NH2, R-OH, R-SH) | Substitution of the nitro group |

| Further Derivatization of Amine | Acyl chlorides, alkyl halides, sulfonyl chlorides | Amides, secondary/tertiary amines, sulfonamides |

Structural Variations of the Pyrrolidine Ring System

The pyrrolidine ring itself can be modified to explore the impact of its structure on the compound's properties. The synthesis of substituted 3-arylpyrrolidines has been achieved through methods like palladium-catalyzed hydroarylation of pyrrolines, demonstrating a route to introduce diversity at other positions of the ring. nih.govchemrxiv.org

Modifications can include the introduction of substituents at various positions (C2, C4, C5) of the pyrrolidine ring. For instance, starting from appropriately substituted precursors, it is possible to synthesize analogues with alkyl, aryl, or functionalized side chains on the pyrrolidine ring. The synthesis of substituted pyrrolidines can be achieved through various synthetic routes, including multi-step sequences starting from readily available materials. researchgate.net

The nitrogen atom of the pyrrolidine ring is a key site for derivatization. N-alkylation or N-acylation can be readily achieved using standard procedures. The nature of the substituent on the nitrogen can significantly influence the compound's physical and biological properties.

| Pyrrolidine Ring Variation | Synthetic Strategy | Potential Modifications |

| Substitution at C2, C4, C5 | Use of substituted pyrrolidine precursors; Cyclization strategies | Introduction of alkyl, aryl, hydroxyl, or other functional groups |

| N-Derivatization | Alkylation with alkyl halides; Acylation with acyl chlorides | Formation of N-alkyl or N-acyl derivatives |

Exploration of Different Linkers and Substituents

The ether linkage between the aryl moiety and the pyrrolidine ring is a key structural feature. Analogues with different linkers can be synthesized to probe the importance of this connection. For example, replacing the ether oxygen with a sulfur atom (thioether), a nitrogen atom (amine), or a carbon atom (alkyl chain) would significantly alter the geometry and electronic properties of the molecule.

The synthesis of such analogues would require different synthetic strategies. For instance, a thioether analogue could be prepared via nucleophilic substitution of a suitable halo-pyrrolidine with a substituted thiophenol. An amino-linked analogue could be synthesized through reductive amination or Buchwald-Hartwig amination.

Furthermore, the exploration of a diverse range of substituents on both the aryl ring and the pyrrolidine ring is a common strategy in medicinal chemistry to fine-tune the properties of a lead compound. The systematic variation of these substituents can lead to the identification of quantitative structure-activity relationships (QSAR), which provide mathematical models to predict the activity of new analogues. researchgate.net

| Linker/Substituent Exploration | Synthetic Approach | Examples of Variations |

| Linker Modification | Nucleophilic substitution; Reductive amination; Cross-coupling reactions | Thioether, amine, alkyl, or amide linkers |

| Substituent Variation | Synthesis of a library of compounds with diverse functional groups | Halogens, alkyl groups, alkoxy groups, cyano groups, etc., on the aryl ring; Various substituents on the pyrrolidine ring |

Computational and Theoretical Investigations of the Chemical Compound

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods solve the Schrödinger equation, or approximations of it, to provide detailed information about molecular structure and reactivity.

Density Functional Theory (DFT) for Electronic Structure and Properties

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule by focusing on its electron density. aps.orgnih.gov For a molecule like 3-(5-Methyl-2-nitrophenoxy)pyrrolidine, a DFT study would typically involve selecting a functional (e.g., B3LYP) and a basis set (e.g., 6-31G(d,p)) to calculate properties such as:

Optimized Geometry: The most stable three-dimensional arrangement of the atoms.

Electronic Properties: Distribution of electron density, molecular orbital energies (HOMO-LUMO gap), and electrostatic potential maps, which indicate regions of positive and negative charge. nih.gov

Thermodynamic Properties: Enthalpy, entropy, and Gibbs free energy of formation.

A hypothetical data table for such a study might look like this:

| Property | Calculated Value | Units |

| Total Energy | Value | Hartrees |

| HOMO Energy | Value | eV |

| LUMO Energy | Value | eV |

| HOMO-LUMO Gap | Value | eV |

| Dipole Moment | Value | Debye |

Ab Initio Calculations for Molecular Energies and Geometries

Ab initio methods are quantum chemical calculations derived directly from theoretical principles without the inclusion of experimental data. researchgate.net Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory provide highly accurate calculations of molecular energies and geometries. While computationally more intensive than DFT, they are often used as a benchmark. For this compound, these calculations would yield precise bond lengths, bond angles, and dihedral angles for its ground state geometry.

A representative data table for bond lengths could be:

| Bond | Calculated Length (Å) |

| C-N (pyrrolidine) | Value |

| C-O (ether) | Value |

| N-O (nitro) | Value |

| C-C (aromatic) | Value |

Spectroscopic Property Predictions (NMR, IR, UV-Vis)

Computational methods can predict various spectroscopic properties, which are invaluable for experimental characterization.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the nuclear magnetic shielding tensors, which are then converted into chemical shifts (δ) for ¹H and ¹³C NMR spectra. researchgate.netnih.gov

IR Spectroscopy: Calculations of vibrational frequencies can predict the positions of absorption bands in an infrared (IR) spectrum, corresponding to the stretching and bending of molecular bonds. scielo.org.zaresearchgate.net

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) can be employed to calculate the electronic transition energies and oscillator strengths, which correspond to the absorption maxima (λ_max) in a UV-Vis spectrum. researchgate.net

A predictive table for key spectroscopic data might be structured as follows:

| Spectroscopy | Predicted Peak/Shift | Assignment |

| ¹H NMR | δ value (ppm) | Aromatic-H, Pyrrolidine-H, Methyl-H |

| ¹³C NMR | δ value (ppm) | Aromatic-C, Pyrrolidine-C, Methyl-C |

| IR | Wavenumber (cm⁻¹) | N-O stretch, C-O stretch, C-H stretch |

| UV-Vis | λ_max (nm) | π → π* transition, n → π* transition |

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations provide insights into the time-dependent behavior of molecules, including their conformational changes and interactions with their environment. frontiersin.orgnih.gov

Conformational Analysis and Energy Landscapes of the Chemical Compound

The pyrrolidine (B122466) ring and the ether linkage in this compound allow for conformational flexibility. MD simulations can explore the potential energy surface of the molecule to identify stable conformers and the energy barriers between them. nih.gov This analysis is crucial for understanding how the molecule's shape influences its properties and interactions.

A summary of a conformational analysis could be presented in a table like this:

| Conformer | Relative Energy (kcal/mol) | Population (%) | Key Dihedral Angles (°) |

| 1 | 0.0 | Value | Value |

| 2 | Value | Value | Value |

| 3 | Value | Value | Value |

Solvent Effects on Molecular Conformation and Dynamics

The surrounding solvent can significantly influence the conformation and dynamics of a molecule. researchgate.netresearchgate.net MD simulations can be performed with explicit solvent molecules (e.g., water, methanol) to study these effects. researchgate.net Such simulations would reveal how solvent interactions, such as hydrogen bonding, affect the conformational preferences and the dynamic motions of this compound. The analysis would typically involve examining trajectories, radial distribution functions, and the stability of the molecule's conformation over time in different solvent environments.

Docking and Molecular Recognition Studies (Hypothetical, if acting as a probe)

As a novel chemical entity, "this compound" has not been extensively studied for its biological activity. However, computational docking and molecular recognition studies can provide valuable hypothetical insights into its potential as a research probe by predicting its interactions with biological macromolecules. These in silico methods are crucial in the early stages of drug discovery and chemical probe development for identifying potential biological targets and understanding interaction mechanisms. nih.govarxiv.org

Ligand-Protein Interaction Modeling (for use as a research probe)

Ligand-protein interaction modeling is a computational technique used to predict the binding pose of a small molecule (ligand) within the active site of a protein. nih.gov This process is fundamental to structure-based drug design. nih.gov For a hypothetical study of "this compound," a relevant biological target would first be selected based on the structural motifs present in the molecule. Pyrrolidine derivatives have been investigated as inhibitors of various enzymes, including neuraminidase and dipeptidyl peptidase-IV (DPP-IV). nih.govingentaconnect.com The nitrophenyl group is also a common feature in compounds with diverse biological activities. nih.gov

For this hypothetical investigation, influenza neuraminidase, an enzyme crucial for the release of new virus particles from infected cells, could be selected as a model receptor. nih.gov The modeling process would involve the following steps:

Preparation of the Receptor: A high-resolution 3D crystal structure of influenza neuraminidase would be obtained from a protein database like the Protein Data Bank (PDB). The protein structure would be prepared by removing water molecules, adding hydrogen atoms, and assigning appropriate protonation states to the amino acid residues.

Ligand Preparation: The 3D structure of "this compound" would be generated and optimized to its lowest energy conformation using computational chemistry software.

Molecular Docking Simulation: A docking program, such as AutoDock, would be used to predict the binding orientation of the compound within the active site of neuraminidase. jptcp.com The software samples a large number of possible conformations and orientations of the ligand within the binding pocket and scores them based on a scoring function that estimates the binding affinity.

The results of such a simulation would provide a detailed 3D model of the ligand-protein complex, illustrating the specific interactions between the compound and the amino acid residues of the target protein.

Prediction of Binding Modes and Affinities with Model Biological Receptors (as a probe)

Based on the ligand-protein interaction model, specific binding modes can be predicted. For "this compound" docked into the active site of influenza neuraminidase, the following interactions could be hypothesized:

Hydrogen Bonding: The nitro group is a strong hydrogen bond acceptor and could form hydrogen bonds with donor residues in the active site, such as arginine or tyrosine. nih.gov The oxygen atom of the phenoxy ether linkage and the nitrogen atom of the pyrrolidine ring could also participate in hydrogen bonding.

Hydrophobic Interactions: The methyl-substituted phenyl ring would likely engage in hydrophobic interactions with nonpolar residues within the binding pocket, such as tryptophan or isoleucine. nih.gov

Electrostatic Interactions: The electron-withdrawing nitro group creates a partial positive charge on the aromatic ring, which could lead to favorable electrostatic interactions with negatively charged residues like aspartate or glutamate. nih.gov

The docking simulation would also provide a predicted binding affinity, often expressed as a binding energy (in kcal/mol) or an inhibition constant (Ki). jptcp.com Lower binding energies indicate a higher predicted affinity. These values are crucial for ranking potential research probes and prioritizing them for experimental validation. columbia.edu

Hypothetical Binding Affinities of this compound with Model Receptors

| Model Receptor | Predicted Binding Energy (kcal/mol) | Predicted Inhibition Constant (Ki, µM) | Key Hypothetical Interacting Residues |

|---|---|---|---|

| Influenza Neuraminidase | -8.5 | 1.5 | Arg118, Glu277, Tyr406 |

| Dipeptidyl Peptidase-IV (DPP-IV) | -7.9 | 4.2 | Arg125, Glu205, Tyr662 |

| GABA-A Receptor | -7.2 | 10.8 | Phe200, Tyr205, Arg207 |

Note: The data in this table is purely hypothetical and for illustrative purposes to demonstrate how predicted binding affinities would be presented.

Reaction Mechanism Studies

Computational chemistry provides powerful tools for investigating the mechanisms of chemical reactions, offering insights into the transition states and reaction pathways that are often difficult to study experimentally.

Transition State Analysis for Key Synthetic Steps

A plausible synthetic route for "this compound" is through a nucleophilic aromatic substitution (SNAr) reaction. This would involve the reaction of 3-hydroxypyrrolidine with an activated aromatic compound such as 1-fluoro-5-methyl-2-nitrobenzene. The nitro group strongly activates the aromatic ring towards nucleophilic attack, making this a feasible pathway. researchgate.netnih.gov

Computational methods, particularly Density Functional Theory (DFT), can be employed to perform a transition state analysis for this key ether-forming step. researchgate.net This analysis would involve:

Mapping the Potential Energy Surface: The energies of the reactants, products, and any intermediates are calculated.

Locating the Transition State: A search algorithm is used to find the transition state structure, which is a first-order saddle point on the potential energy surface. This structure represents the highest energy point along the reaction coordinate.

Calculating the Activation Energy: The activation energy (ΔG‡) is the difference in energy between the transition state and the reactants. This value is critical for predicting the reaction rate. researchgate.net

The geometry of the transition state would reveal the extent of bond formation between the pyrrolidine oxygen and the aromatic carbon, and the extent of bond breaking between the aromatic carbon and the leaving group (e.g., fluoride). This provides a detailed picture of the reaction mechanism at the molecular level. rsc.org

Hypothetical Activation Energies for the SNAr Synthesis of this compound

| Leaving Group (on nitrophenyl ring) | Solvent | Computational Method | Calculated Activation Energy (ΔG‡, kcal/mol) |

|---|---|---|---|

| Fluorine | Acetonitrile | DFT (B3LYP/6-31G) | 18.5 |

| Chlorine | Acetonitrile | DFT (B3LYP/6-31G) | 22.1 |

| Fluorine | Methanol | DFT (B3LYP/6-31G) | 20.3 |

| Chlorine | Methanol | DFT (B3LYP/6-31G) | 24.0 |

Note: The data presented in this table is hypothetical and serves to illustrate the type of results obtained from transition state analysis. The values are plausible based on general principles of SNAr reactions.

Computational Elucidation of Reaction Pathways for the Chemical Compound

For the proposed SNAr synthesis, computational studies can elucidate the detailed reaction pathway. SNAr reactions can proceed through different mechanisms, such as a concerted pathway (where bond formation and bond breaking occur simultaneously) or a stepwise pathway involving the formation of a stable intermediate known as a Meisenheimer complex. researchgate.net

Furthermore, computational studies can explore the effect of different solvents on the reaction mechanism and kinetics. researchgate.netrsc.org By including solvent molecules explicitly or using a continuum solvation model, it is possible to predict how the polarity and hydrogen-bonding ability of the solvent will stabilize or destabilize the reactants, transition states, and intermediates, thereby influencing the reaction outcome. For instance, polar aprotic solvents are known to accelerate SNAr reactions, a phenomenon that can be rationalized through computational analysis of the solvation of charged species along the reaction pathway. acsgcipr.org

Potential Applications in Chemical Research Excluding Clinical/drug Development

Use as a Building Block in Complex Organic Synthesis

The structural components of 3-(5-Methyl-2-nitrophenoxy)pyrrolidine provide multiple points for synthetic elaboration, making it an attractive starting material for constructing more complex molecular architectures. The chiral pyrrolidine (B122466) serves as a stereocontrolling element, while the substituted nitrophenyl ring offers a gateway to a variety of functionalities.

Chiral pyrrolidine derivatives are central to the field of asymmetric catalysis, forming the backbone of numerous highly effective organocatalysts and ligands for metal-catalyzed reactions. nih.govunibo.it The this compound scaffold is well-suited for this purpose.

The secondary amine of the pyrrolidine ring can be readily functionalized to introduce catalytically active groups or additional coordinating sites. More significantly, the nitro group on the phenyl ring is a key synthetic handle. Catalytic reduction of the nitro group yields an aniline (B41778) derivative, which can undergo a wide array of subsequent transformations. For example, diazotization followed by substitution can introduce halides, cyano, or hydroxyl groups. Alternatively, the resulting amino group can be acylated, alkylated, or used in condensation reactions to attach phosphine (B1218219), sulfur, or other nitrogen-containing moieties. This allows for the creation of a diverse library of bidentate or tridentate ligands, where the pyrrolidine nitrogen and the substituent derived from the original nitro group can coordinate to a metal center.

The table below illustrates hypothetical chiral ligands that could be synthesized from this compound, showcasing the versatility of the nitro group as a synthetic precursor.

| Precursor Compound | Transformation Steps | Resulting Ligand Structure (Hypothetical) | Potential Application |

| (S)-3-(5-Methyl-2-nitrophenoxy)pyrrolidine | 1. H₂, Pd/C (Nitro Reduction)2. Ph₂PCl, Et₃N (Phosphinylation) | (S)-2-(1-(Diphenylphosphino)-2-amino-4-methylphenoxy)pyrrolidine | Asymmetric Hydrogenation |

| (R)-3-(5-Methyl-2-nitrophenoxy)pyrrolidine | 1. H₂, Pd/C (Nitro Reduction)2. 2-Pyridinecarboxaldehyde, NaBH(OAc)₃ | (S)-2-(1-(Pyridin-2-ylmethylamino)-4-methylphenoxy)pyrrolidine | Enantioselective Lewis Acid Catalysis |

| (S)-3-(5-Methyl-2-nitrophenoxy)pyrrolidine | 1. H₂, Pd/C (Nitro Reduction)2. CS₂, Et₃N then ClCO₂Et | (S)-2-(1-(Thiazolidine-2-thione)-4-methylphenoxy)pyrrolidine | Asymmetric Allylic Alkylation |

This table contains interactive data. Click on a row to see more details.

The pyrrolidine nucleus is a recurring motif in a vast array of alkaloids and other biologically relevant natural products. nih.govrsc.org Synthetic strategies often rely on chiral pool starting materials or the asymmetric synthesis of substituted pyrrolidines. researchgate.net this compound can serve as a key intermediate in the synthesis of complex polycyclic systems.

The reduction of the nitro group to an amine is a pivotal step, creating a nucleophilic center that can participate in intramolecular reactions. For instance, if the pyrrolidine nitrogen is first acylated with a group containing a suitable electrophile, an intramolecular cyclization following the nitro reduction could forge a new heterocyclic ring, leading to complex fused or bridged scaffolds. This strategy allows for the rapid construction of molecular complexity from a relatively simple precursor.

The following table outlines a hypothetical synthetic route towards a complex heterocyclic scaffold, demonstrating the utility of the subject compound as an intermediate.

| Starting Intermediate | Reaction Sequence | Resulting Scaffold (Hypothetical) | Target Class of Molecules |

| (S)-N-Chloroacetyl-3-(5-methyl-2-nitrophenoxy)pyrrolidine | 1. Fe, NH₄Cl (Nitro Reduction)2. K₂CO₃ (Intramolecular Cyclization) | Fused Pyrrolidino-benzoxazepine | Polycyclic Alkaloid Analogues |

| (R)-3-(5-Methyl-2-nitrophenoxy)pyrrolidine | 1. H₂, Pd/C (Nitro Reduction)2. Pictet-Spengler reaction with an aldehyde | Pyrrolidino-tetrahydroquinoline derivative | Bioactive Heterocyclic Systems |

This table contains interactive data. Click on a row to see more details.

Application as a Molecular Probe for Biological Systems (Pre-clinical/In Vitro)

Molecular probes are indispensable tools for visualizing and interrogating biological processes in vitro. nih.gov The structure of this compound provides a foundation for the rational design of such probes, including fluorescent sensors and affinity-based tools for target identification. nih.govacs.org

Aromatic nitro compounds are known to be effective fluorescence quenchers. mdpi.com This property can be exploited to create "turn-on" fluorescent probes. The this compound core itself is not expected to be fluorescent. However, reduction of the nitro group to an amine often restores or enhances the fluorescence of an adjacent fluorophore or the aromatic system itself. mdpi.com This transformation can be triggered by specific biological environments, such as the hypoxic conditions found in solid tumors where nitroreductase enzymes are active. A probe based on this scaffold could therefore be non-fluorescent until it reaches a hypoxic region, at which point it would be enzymatically activated to produce a fluorescent signal, allowing for selective imaging of these environments in cell-based assays.

Alternatively, the molecule can be covalently linked to a stable fluorophore or a spin-label (e.g., a nitroxide radical for electron paramagnetic resonance spectroscopy). The pyrrolidine nitrogen is an ideal site for attaching such reporter tags via a suitable linker, allowing for the creation of probes to track the distribution of the core molecule within cellular systems.

The table below describes the hypothetical properties of a "turn-on" fluorescent probe derived from the title compound.

| Probe Derivative | Activating Condition | Excitation Max (nm) | Emission Max (nm) | Quantum Yield Change |

| This compound | Normoxia | N/A | N/A | ~0.01 |

| 3-(2-Amino-5-methylphenoxy)pyrrolidine | Hypoxia (Nitroreductase) | 380 | 460 | >0.50 |

This table contains interactive data. Click on a row to see more details.

Affinity probes are designed to bind specifically to a biological target (e.g., a protein) and facilitate its identification or visualization. acs.orgmdpi.com These probes typically consist of three parts: a ligand that binds to the target, a reporter tag (like biotin (B1667282) or a fluorophore), and a linker connecting the two. The this compound structure can serve as the core ligand.

To convert it into an affinity probe, a linker arm terminating in a reactive handle (e.g., an alkyne or azide (B81097) for click chemistry) would be attached, typically at the pyrrolidine nitrogen. This "tagged" version of the molecule can be introduced to a cell lysate. After binding to its putative protein target, a reporter molecule (e.g., biotin-azide or a fluorescent-azide) can be "clicked" onto the alkyne handle. The target protein is now labeled and can be isolated using streptavidin beads (for biotin) and identified by mass spectrometry, or visualized by fluorescence microscopy.

| Probe Component | Function | Example Moiety attached to this compound |

| Binding Moiety | Interacts with the target protein | The core this compound structure |

| Linker | Provides spatial separation and a reactive site | -N-(CH₂)₃-C≡CH (attached to pyrrolidine nitrogen) |

| Reporter Tag | Enables detection or isolation | Biotin-N₃ or Fluorescein-N₃ (attached via click chemistry) |

This table contains interactive data. Click on a row to see more details.

Derivatives of the pyrrolidine scaffold have been shown to act as modulators of various biological targets, including ion channels and enzymes, in in vitro settings. rsc.orgnih.gov By creating a library of compounds based on the this compound core, researchers can perform high-throughput screening to identify molecules that modulate a specific biological pathway.

Systematic modifications to the core structure—such as altering the substitution pattern on the aromatic ring, changing the stereochemistry at the 3-position of the pyrrolidine, or adding diverse substituents to the pyrrolidine nitrogen—can be used to establish a structure-activity relationship (SAR). This information is valuable for understanding the molecular requirements for interacting with a specific biological target and for developing potent and selective chemical tools for basic research. These tools can then be used to probe the function of a particular protein in cellular signaling pathways, without any therapeutic intent.

The following table presents a hypothetical SAR study for the inhibition of a generic kinase, based on modifications of the title compound.

| Compound Modification | R¹ Substituent (at Pyrrolidine-N) | R² Substituent (at Phenyl-4) | IC₅₀ (nM) vs. Kinase X |

| Parent Compound | H | CH₃ | >10,000 |

| Derivative 1 | Methyl | CH₃ | 5,600 |

| Derivative 2 | Benzyl | CH₃ | 1,250 |

| Derivative 3 | Benzyl | Cl | 450 |

| Derivative 4 | Benzyl | OCH₃ | 980 |

This table contains interactive data. Click on a row to see more details.

No Publicly Available Research Found on "this compound" for Specified Applications

Despite a comprehensive search of scientific literature and patent databases, no specific information was found regarding the application of the chemical compound this compound in the fields of materials science, polymer chemistry, or analytical chemistry as outlined in the requested article structure.

Extensive searches were conducted to locate research detailing the use of this compound in the following areas:

As a monomer for polymer synthesis with unique properties.

As a component in functional materials such as sensors or optoelectronics.

As a component for chiral stationary phases in analytical chemistry.

As a derivatizing agent for enhanced detection in analytical applications.

The search results did not yield any patents, peer-reviewed articles, or technical data sheets that describe the synthesis, characterization, or application of polymers or functional materials derived from this specific compound. Similarly, no literature was found that discusses its use or potential for creating chiral stationary phases for chromatography or as a derivatizing agent to improve analytical detection methods.

While general information on the synthesis of pyrrolidine derivatives and their applications in various fields is available, this information does not specifically mention or allude to this compound. The structural motifs present in the compound—a substituted nitrophenoxy group and a pyrrolidine ring—are found in various chemically significant molecules. However, the unique combination and substitution pattern of the target compound appears to be uncharacterized in the context of the requested applications.

Therefore, due to the lack of available scientific data, it is not possible to provide an article on the "Potential Applications in Chemical Research" for this compound that adheres to the specified, detailed outline. The creation of such an article would require speculation beyond the scope of existing public knowledge.

Future Research Directions for the Chemical Compound

Exploration of Novel Bioconjugation Strategies with the Chemical Compound

The unique structural features of 3-(5-Methyl-2-nitrophenoxy)pyrrolidine make it an intriguing candidate for the development of novel bioconjugation strategies. Bioconjugation, the covalent linking of biomolecules, is a fundamental tool in diagnostics, therapeutics, and biomedical research. scispace.com The pyrrolidine (B122466) scaffold is a recurring motif in biologically active molecules and provides a stable framework for further chemical modification. frontiersin.orgwikipedia.org

Future research should focus on leveraging the latent reactivity of the compound's functional groups. The nitro group on the aromatic ring is a prime target for chemical transformation. A well-established approach is the reduction of the nitro group to an amine. This resulting aniline (B41778) derivative can then be readily coupled to biomolecules such as proteins, peptides, or nucleic acids using a variety of established chemistries, including the formation of amides, ureas, or thioureas.

Furthermore, the secondary amine of the pyrrolidine ring presents another handle for conjugation, allowing for the attachment of linkers or payload molecules. Advanced C-H activation methodologies could also be explored to functionalize the pyrrolidine ring at specific positions, offering a more direct and atom-economical route to bioconjugates. The development of such strategies would enable the use of this compound as a versatile linker in applications like targeted drug delivery or the construction of advanced diagnostic probes.

| Target Functional Group | Proposed Reaction | Resulting Linkage | Potential Biomolecule Target |

|---|---|---|---|

| Nitro Group (after reduction to amine) | Acylation with activated carboxyl group | Amide Bond | Proteins (e.g., lysine (B10760008) side chains) |

| Nitro Group (after reduction to amine) | Reaction with isothiocyanate | Thiourea Bond | Peptides |

| Pyrrolidine Nitrogen | Reductive Amination | Tertiary Amine | Aldehyde-modified oligonucleotides |

| Pyrrolidine C-H Bond | Catalytic C-H Functionalization | Carbon-Carbon Bond | Custom linkers with specific functionalities |

Development of Asymmetric Synthetic Routes to Stereoisomers

The 3-position of the pyrrolidine ring in this compound is a chiral center. Consequently, the compound can exist as a pair of enantiomers. The biological and physical properties of these stereoisomers can differ significantly. Therefore, the development of synthetic methods to access enantiomerically pure forms of this compound is of high importance for any future pharmacological or materials science applications. mdpi.com

Several strategies for the asymmetric synthesis of substituted pyrrolidines have been reported and could be adapted for this target molecule. researchgate.netnih.gov One approach involves starting from the "chiral pool," utilizing readily available enantiopure starting materials such as L- or D-proline or glutamic acid. These precursors can be converted through a series of stereocontrolled reactions to the desired 3-substituted pyrrolidine.